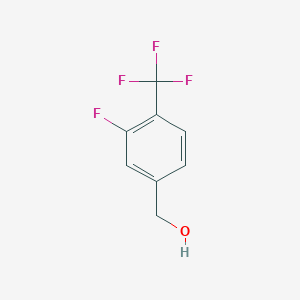

3-Fluoro-4-(trifluoromethyl)benzyl alcohol

描述

Structure

3D Structure

属性

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBRNORZNYPTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372143 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-16-6 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 3 Fluoro 4 Trifluoromethyl Benzyl Alcohol

The fundamental identity of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is defined by its specific molecular structure and associated identifiers. These data are crucial for its unambiguous identification in research, manufacturing, and regulatory contexts.

| Property | Value | Source |

| IUPAC Name | (3-Fluoro-4-(trifluoromethyl)phenyl)methanol | |

| Synonym | This compound | labsolu.ca |

| CAS Number | 230295-16-6 | labsolu.cachemicalbook.comglpbio.com |

| Molecular Formula | C₈H₆F₄O | labsolu.cachemicalbook.com |

| Molecular Weight | 194.13 g/mol | chemicalbook.com |

Synthesis and Manufacturing

The preparation of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is typically achieved through well-established reduction reactions, starting from more oxidized precursors. The most common and direct synthetic route involves the reduction of 3-Fluoro-4-(trifluoromethyl)benzaldehyde .

This transformation is generally carried out using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The aldehyde's carbonyl group is selectively reduced to the primary alcohol, yielding the target compound in high purity and yield.

An alternative, though less direct, pathway begins with 3-Fluoro-4-(trifluoromethyl)benzoic acid . The carboxylic acid is first converted to a more reactive derivative, such as an ester, which is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. nih.gov Industrial-scale processes may also employ catalytic hydrogenation for the reduction of the aldehyde or carboxylic acid derivative. google.comgoogle.com The starting aldehyde itself can be synthesized from ortho-fluoro benzotrifluoride (B45747) through a sequence of nitration, reduction, and other transformations to build the required substitution pattern. google.com

Chemical Properties and Characterization

The physical and spectroscopic properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol are defining characteristics that confirm its identity and purity.

Physical Properties:

| Property | Value | Source |

| Physical State | Colorless liquid or low-melting solid | nist.gov |

| Melting Point | 28-32 °C | |

| Boiling Point | 209 °C |

Spectroscopic Analysis:

| Spectrum Type | Representative Chemical Shifts (ppm) or Key Features |

| ¹H NMR | δ ~7.5-7.8 (m, 3H, Ar-H), δ ~4.7 (s, 2H, -CH₂-), δ ~2.0 (s, 1H, -OH) |

| ¹³C NMR | δ ~120-140 (multiple signals, Ar-C), δ ~124 (q, J ≈ 272 Hz, -CF₃), δ ~64 (s, -CH₂OH) |

| ¹⁹F NMR | δ ~ -62 (s, -CF₃), δ ~ -115 (m, Ar-F) |

Applications in Chemical Synthesis

The primary application of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is its role as a versatile chemical intermediate, or building block, in multi-step organic synthesis. glpbio.com Its utility is centered on the two reactive sites: the hydroxyl group and the activated aromatic ring.

The hydroxyl group can be readily converted into a benzylic halide (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting 3-Fluoro-4-(trifluoromethyl)benzyl bromide is a potent electrophile, ideal for attaching the fluorinated phenylmethyl moiety to nucleophiles such as amines, phenols, or carbanions. This is a common strategy for building the core structures of more complex target molecules.

Furthermore, the alcohol can participate in etherification reactions or be used in Mitsunobu reactions to form carbon-oxygen bonds. The aromatic ring itself, while deactivated by the electron-withdrawing groups, can still undergo certain nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions if further functionalized, for example, by conversion to a triflate.

Role in the Development of Biologically Active Molecules

Established Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several established chemical routes, primarily involving the reduction of a corresponding carbonyl compound or via multi-step sequences starting from halogenated precursors.

The most direct and common method for the preparation of this compound is the reduction of its corresponding aldehyde, 3-fluoro-4-(trifluoromethyl)benzaldehyde. This aldehyde is a known compound and has been utilized as a reactant in the synthesis of bioactive molecules, such as Rho-kinase inhibitors. google.com The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.

Similarly, the corresponding carboxylic acid, 3-fluoro-4-(trifluoromethyl)benzoic acid, can be reduced to the benzyl alcohol. However, this transformation typically requires stronger reducing agents than the reduction of aldehydes. A variety of reducing agents can be employed for these transformations, with the choice depending on factors like substrate tolerance, scale, and cost.

Table 1: Common Reducing Agents for the Synthesis of Benzyl Alcohols from Aldehydes and Carboxylic Acids

| Precursor | Reducing Agent | Typical Conditions |

| Aldehyde | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol, 0 °C to room temp. |

| Aldehyde | Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF, 0 °C to room temp. |

| Aldehyde | Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst |

| Carboxylic Acid | Lithium aluminium hydride (LiAlH₄) | THF, reflux |

| Carboxylic Acid | Borane (BH₃) complexes (e.g., BH₃·THF) | THF, room temp. to reflux |

The reduction of benzoyl halides, which can be prepared from the corresponding benzoic acids, using agents like sodium borohydride in a two-phase aqueous/organic medium in the presence of a phase transfer catalyst also represents a viable pathway to benzyl alcohols. kaibangchem.com

Multi-step syntheses provide an alternative approach to this compound, often starting from more readily available halogenated aromatic compounds. A plausible synthetic route can be envisioned starting from ortho-fluorobenzotrifluoride. A patent describes a five-step process to synthesize the key intermediate 3-fluoro-4-(trifluoromethyl)benzonitrile (B57205) from this starting material. The sequence involves nitration, reduction of the nitro group to an amine, bromination, a diazotization-amine removal reaction, and finally a substitution reaction to introduce the cyano group. googleapis.com

Once the benzonitrile (B105546) is obtained, it can be converted to 3-fluoro-4-(trifluoromethyl)benzaldehyde. This can be achieved through reduction methods, for instance, using diisobutylaluminium hydride (DIBAL-H) or through catalytic hydrogenation. vulcanchem.com The resulting aldehyde is then reduced to the target benzyl alcohol as described in the previous section.

Another potential halogenated precursor is 3-bromo-4-fluoro-benzyl alcohol, which can undergo various transformations. For example, its hydroxyl group can be converted into a better leaving group (like a bromide or chloride) and then subjected to further reactions. nih.gov

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing fluorinated compounds.

Catalytic hydrogenation is a widely used industrial method for the reduction of aldehydes to alcohols due to its high efficiency and the generation of water as the only byproduct. For the synthesis of this compound from its corresponding aldehyde, various metal catalysts can be employed. Palladium on carbon (Pd/C) is a common choice for such transformations. Other catalysts like Raney nickel or platinum-based catalysts are also effective.

In some cases, the oxidation of a substituted toluene (B28343) can yield a mixture of the corresponding benzaldehyde (B42025) and benzyl alcohol, which can then be separated. A patent describes a process where a benzaldehyde formed can be reduced by hydrogen in an autoclave at elevated temperatures (60-120 °C) and pressures (30-70 bar) in the presence of a palladium catalyst to yield the benzyl alcohol.

The molecule this compound is achiral as its benzylic carbon is not a stereocenter. Therefore, stereoselective synthesis is not required for its preparation.

However, the field of asymmetric synthesis is crucial for preparing related chiral fluorinated alcohols, which are important building blocks in medicinal chemistry. kaibangchem.com For prochiral ketones or aldehydes, enantioselective reduction can be achieved using chiral catalysts or reagents. Asymmetric transfer hydrogenation and catalytic hydrogenation using chiral metal complexes (e.g., those based on Ruthenium, Rhodium, or Iridium) with chiral ligands are powerful methods for producing enantiomerically enriched alcohols. ufl.edu Although not directly applicable to the synthesis of the title compound, these methodologies are paramount for creating structural analogues with defined stereochemistry.

Derivatization Strategies and Functional Group Interconversions of this compound

The hydroxyl group of this compound is the primary site for derivatization, allowing for its incorporation into larger molecular frameworks. Common transformations include etherification, esterification, and oxidation.

Etherification: The alcohol can be converted to its corresponding ether through reactions like the Williamson ether synthesis, which involves deprotonation with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. Fluorinated benzyl ethers are explored as protecting groups in carbohydrate chemistry due to their unique NMR spectral properties.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters.

Oxidation: Mild oxidation can convert the benzyl alcohol back to 3-fluoro-4-(trifluoromethyl)benzaldehyde. A variety of reagents can be used for this purpose, including hypochlorite (B82951) under phase transfer catalysis.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., bromine or chlorine) using reagents like thionyl chloride or phosphorus tribromide to form the corresponding benzyl halide. nih.gov These halides are versatile electrophiles for subsequent coupling reactions.

Friedel-Crafts Alkylation: Benzyl alcohols can be activated in situ with reagents like XtalFluor-E to act as electrophiles in Friedel-Crafts reactions with arenes, forming diarylmethanes.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product Type |

| Etherification | NaH, Alkyl halide (R-X) | Benzyl ether |

| Esterification | Carboxylic acid (RCOOH), Acid catalyst | Benzyl ester |

| Esterification | Acyl chloride (RCOCl), Base | Benzyl ester |

| Oxidation | PCC, MnO₂, or Hypochlorite | Benzaldehyde |

| Halogenation | SOCl₂, PBr₃ | Benzyl chloride/bromide |

| Friedel-Crafts | Arene, XtalFluor-E | Diarylalkane |

Esterification and Etherification Reactions for Structural Modification

The hydroxyl group of this compound is a prime site for structural modifications through esterification and etherification reactions. These transformations are fundamental in altering the molecule's polarity, steric bulk, and reactivity for subsequent synthetic steps.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various established methods. A common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. However, for more sensitive substrates or to achieve higher yields, milder methods are often preferred.

One such method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is effective at room temperature and is compatible with a wide range of carboxylic acids. Another approach involves the reaction of the alcohol with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid.

A general scheme for the synthesis of benzyl α,β-unsaturated carboxylates involves reacting the corresponding acid with benzyl bromide. acs.org While a specific example for this compound is not detailed, the principle can be applied.

Etherification:

The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. biomedres.uslibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. biomedres.uslibretexts.org For this compound, this would involve treatment with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide can then be reacted with a variety of alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the desired ether. biomedres.uslibretexts.org

A patent for the preparation of related 4-fluoro-3-phenoxy-benzyl-ethers describes a process where 3-bromo-4-fluoro-benzyl alcohol is treated with a base like potassium tert-butoxide, followed by the addition of a benzyl halide. google.com This demonstrates the applicability of Williamson-type reactions to structurally similar compounds. Another efficient method for the chemoselective etherification of benzyl alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol, which selectively converts benzylic hydroxyl groups. masterorganicchemistry.com

| Reaction Type | Reagents | Product Type | General Conditions |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Heat |

| Esterification | Carboxylic Acid, DCC, DMAP | Ester | Room Temperature |

| Esterification | Acid Chloride/Anhydride, Base | Ester | Varies |

| Etherification | NaH, Alkyl Halide | Ether | SN2 conditions |

| Etherification | Base (e.g., KOtBu), Benzyl Halide | Benzyl Ether | Reflux |

Oxidation to Corresponding Carbonyl and Carboxylic Acid Derivatives

The benzylic alcohol functionality of this compound can be readily oxidized to yield the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. The choice of oxidizing agent determines the final product.

Oxidation to Aldehyde:

For the selective oxidation of primary alcohols to aldehydes, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. libretexts.org Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation. libretexts.orgwikipedia.orggoogle.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. beilstein-journals.orggoogle.comasianpubs.org The use of PCC on alumina (B75360) under solvent-free conditions has also been reported as a rapid and efficient method for oxidizing benzyl alcohols. researchgate.net Another selective method employs permanganate (B83412) oxidation under phase transfer catalysis in non-polar solvents, which yields benzaldehydes in high purity. rasayanjournal.co.inmdpi.com Manganese dioxide (MnO₂) is another reagent known for the selective oxidation of benzylic alcohols. google.com

Oxidation to Carboxylic Acid:

Stronger oxidizing agents will convert this compound directly to 3-Fluoro-4-(trifluoromethyl)benzoic acid. Potassium permanganate (KMnO₄) in acidic or basic conditions is a common and effective reagent for this purpose. libretexts.orgdoubtnut.compressbooks.pubnih.gov When using hot acidic KMnO₄, the benzyl alcohol is completely oxidized to the corresponding benzoic acid. doubtnut.compressbooks.pub Other chromium(VI) reagents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, also facilitate this oxidation. nih.gov The resulting 3-Fluoro-4-(trifluoromethyl)benzoic acid is a crucial building block for active pharmaceutical ingredients (APIs), such as potassium channel openers used in the treatment of epilepsy. wikipedia.org

| Desired Product | Oxidizing Agent | Typical Conditions |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | MnO₂ | Varies |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Potassium Permanganate (KMnO₄) | Acidic or basic, heat |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Chromic Acid (H₂CrO₄) | Aqueous acid |

Exploration of Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are challenging due to the presence of two strong deactivating groups: the fluorine atom and the trifluoromethyl group. Both groups are electron-withdrawing, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this compound, the fluorine is at position 3 and the trifluoromethyl group is at position 4. The directing effects of these substituents would influence the position of any incoming electrophile.

A relevant example can be found in a patent describing the preparation of 3-fluoro-4-trifluoromethylbenzonitrile, where ortho-fluoro benzotrifluoride (B45747) is nitrated using sulfuric acid and nitric acid. beilstein-journals.org This suggests that under forcing conditions, electrophilic substitution, such as nitration, could potentially occur on the ring of this compound. Based on the directing effects, an incoming electrophile would likely be directed to the positions ortho and para to the fluorine atom (positions 2 and 5) and meta to the trifluoromethyl group (position 2). Therefore, substitution at position 2 would be the most likely outcome.

However, direct examples of electrophilic aromatic substitution on this compound are not readily found in the literature, likely due to the highly deactivated nature of the ring. Friedel-Crafts reactions, in particular, are generally unsuccessful on strongly deactivated aromatic rings. acs.org

| Reaction Type | Reagents | Expected Product (if reaction occurs) | Notes |

| Nitration | H₂SO₄, HNO₃ | 2-Nitro-3-fluoro-4-(trifluoromethyl)benzyl alcohol | Highly deactivated ring, forcing conditions likely required. |

| Halogenation | X₂, Lewis Acid | 2-Halo-3-fluoro-4-(trifluoromethyl)benzyl alcohol | Highly deactivated ring, challenging reaction. |

| Sulfonation | Fuming H₂SO₄ | 3-Fluoro-4-(trifluoromethyl)benzyl-2-sulfonic acid | Highly deactivated ring, challenging reaction. |

| Friedel-Crafts | Alkyl/Acyl Halide, Lewis Acid | No reaction expected | Ring is too deactivated for this reaction. |

Formation of Key Intermediates for Complex Molecule Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, making it a desirable substituent in drug candidates. google.com

The alcohol itself can be a precursor to various functional groups. For instance, it can be converted to the corresponding benzylamine, 3-Fluoro-4-(trifluoromethyl)benzylamine, which is another important building block. The alcohol can also be used in coupling reactions. For example, a related compound, 4-(Trifluoromethyl)benzyl alcohol, is used as a reagent in kinetic studies and is a key intermediate in the synthesis of various pharmaceuticals. researchgate.netmdpi.com

The oxidation product, 3-Fluoro-4-(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of potassium channel openers. wikipedia.org Furthermore, derivatives of this structural motif are found in compounds investigated for their potential as BACE-1 inhibitors for Alzheimer's disease and in other bioactive molecules. acs.org The strategic placement of the fluoro and trifluoromethyl groups allows for fine-tuning of the electronic and steric properties of the final molecules, which is crucial for their biological activity.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. For fluorinated molecules such as this compound, specific spectroscopic methods provide critical insights into the arrangement of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aromatic Alcohols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For fluorinated aromatic alcohols like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the hydroxyl proton (OH). The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. Based on analogous structures like 4-(trifluoromethyl)benzyl alcohol, the benzylic protons would appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of 4.6-4.8 ppm. The aromatic protons' chemical shifts and coupling constants would be influenced by the positions of the fluorine and trifluoromethyl substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group introduces a quartet for the CF₃ carbon due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons are significantly affected by the electronegative fluorine and trifluoromethyl groups. For instance, in the structurally similar 4-(trifluoromethyl)benzyl alcohol, the quaternary carbon attached to the CF₃ group appears around 129.9 ppm (as a quartet with a J-coupling of approximately 32.8 Hz), while the benzylic carbon is observed around 64.6 ppm. chemicalbook.com The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR: ¹⁹F NMR is a crucial technique for fluorinated compounds. It provides direct information about the fluorine environments. For this compound, two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group in similar compounds, like 4-(trifluoromethyl)benzyl methanesulfonate, is around -62.8 ppm. cymitquimica.com The chemical shift of the aromatic fluorine would be influenced by its position relative to the other substituents.

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

| ¹H | ||

| Aromatic-H | 7.3 - 7.8 | Complex multiplets due to H-H and H-F coupling |

| CH₂ | ~4.7 | Singlet or doublet |

| OH | Variable | Broad singlet |

| ¹³C | ||

| Aromatic-C | 115 - 145 | Doublets and quartets due to C-F coupling |

| CF₃ | ~124 | Quartet (¹JCF ≈ 272 Hz) |

| CH₂OH | ~64 | Singlet |

| ¹⁹F | ||

| Ar-F | -110 to -120 | Multiplet |

| CF₃ | ~-63 | Singlet or doublet depending on coupling to Ar-F |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound.

IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the methylene group are expected in the 2850-3100 cm⁻¹ region. Strong absorptions corresponding to C-F and C-O stretching are also anticipated. For the related isomer, 4-fluoro-3-(trifluoromethyl)benzyl alcohol, a gas-phase IR spectrum is available from the NIST WebBook, which can serve as a reference for band positions. nist.gov The strong vibrations of the CF₃ group typically appear in the 1100-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are usually strong in the Raman spectrum. For instance, in related compounds like 3,4-dichlorobenzyl alcohol, detailed vibrational assignments have been made using both experimental and computational methods. google.com Similar studies on fluorinated benzophenones also highlight the utility of Raman spectroscopy in conjunction with DFT calculations for accurate spectral interpretation. chemicalbook.com

Key Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR (broad) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch | 1000 - 1260 | IR |

| C-F Stretch (Aromatic) | 1100 - 1250 | IR |

| C-F Stretch (CF₃) | 1100 - 1350 | IR (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and deducing its elemental composition. It also provides information about the fragmentation patterns, which can aid in structural elucidation.

For this compound (C₈H₆F₄O), the expected exact mass can be calculated with high precision. Upon ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve the loss of small neutral molecules. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns, including the loss of a CF₃ radical. Analysis of related compounds by GC-MS provides insights into these fragmentation pathways. chemicalbook.com

Chromatographic Methods for Purity Assessment and Compound Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography (GC) for Volatile Fluorinated Benzyl Alcohols

Gas chromatography is well-suited for the analysis of volatile compounds like fluorinated benzyl alcohols. In GC, the choice of the column and the temperature program are critical for achieving good separation.

For the analysis of benzyl alcohol and its derivatives, a variety of columns can be used, with non-polar to mid-polar columns being common choices. For example, a DB-5 or HP-5 column is often effective. scbt.com The retention time of this compound will depend on its volatility and its interaction with the stationary phase. Given its fluorine content, specific fluorinated stationary phases could also offer enhanced selectivity. When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides mass spectral data for identification. Derivatization with reagents like perfluorooctanoyl chloride can be employed to increase the volatility and improve the chromatographic behavior of benzyl alcohols. google.com

Typical GC Parameters for Fluorinated Benzyl Alcohol Analysis:

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm x 0.25 µm |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 60-100 °C, ramp to 250-300 °C |

| Carrier Gas | Helium |

| Detector | FID or Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) in Research Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and preparative isolation of compounds that may not be sufficiently volatile for GC. Reversed-phase HPLC is the most common mode used for compounds like this compound.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of fluorinated compounds can be fine-tuned by adjusting the mobile phase composition and temperature. chemicalbook.com For polycyclic aromatic hydrocarbons and related compounds, specialized columns such as those with pentafluorophenyl (PFP) stationary phases can offer unique selectivity. The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Typical HPLC Conditions for Fluorinated Aromatic Compound Analysis:

| Parameter | Value |

| Column | C18 or PFP, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or elevated (e.g., 45 °C) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of this field.

Density Functional Theory (DFT) Applications to Fluorinated Benzyl Alcohol Conformers

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to derive its properties. For this compound, DFT would be instrumental in analyzing its various possible conformers—different spatial arrangements of atoms arising from rotation around single bonds.

A DFT study on this molecule would typically involve geometry optimization of all potential conformers to identify the most stable, low-energy states. The presence of the fluorine and trifluoromethyl groups on the benzene ring significantly influences the conformational landscape. nih.gov Research on other fluorinated benzyl alcohols has shown that intramolecular interactions, such as weak hydrogen bonds between the hydroxyl proton and an ortho-fluorine atom (OH···F), play a critical role in stabilizing certain conformations. nih.govresearchgate.net For this compound, DFT calculations could quantify the energies of different rotational positions of the -CH₂OH group relative to the fluorinated ring.

Key parameters that would be calculated include relative energies, dipole moments, and atomic charges for each conformer. This data helps in understanding the molecule's polarity and reactivity. An illustrative data table of what such a DFT analysis might yield is presented below.

Table 1: Illustrative DFT Calculation Results for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (C-C-C-O) |

|---|---|---|---|

| Global Minimum | 0.00 | 3.15 | 90° |

| Transition State 1 | 2.50 | 3.80 | 0° |

| Local Minimum | 1.80 | 2.90 | 180° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations.

Ab Initio Methods in Conformational Analysis and Hydrogen Bonding Properties

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), are often used to refine the results from DFT.

For this compound, these methods would provide a more accurate description of weak intramolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in fluorinated compounds. nih.gov An analysis using Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory, often performed following ab initio calculations, could precisely characterize and quantify the strength of any intramolecular OH···F hydrogen bonds. nih.gov Such studies on similar molecules have revealed that fluorination can significantly modulate the hydrogen-bond donating capacity of the alcohol group. nih.govresearchgate.net These calculations would clarify how the specific substitution pattern of 3-fluoro and 4-trifluoromethyl groups influences the acidity and reactivity of the hydroxyl group.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with surrounding molecules like solvents. An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol) and calculating the forces between all atoms over thousands of timesteps.

These simulations would reveal how the molecule behaves in a liquid environment, providing insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the fluorinated aromatic ring and the polar alcohol group.

Intermolecular Hydrogen Bonding: The dynamics, lifetime, and strength of hydrogen bonds formed between the alcohol's hydroxyl group and solvent molecules.

Diffusion and Rotational Motion: How the molecule moves and tumbles within the solvent.

Understanding these solvation effects is critical for predicting the compound's solubility and its behavior in a reaction medium. The unique properties of organofluorine compounds, such as their often-hydrophobic nature despite high polarity, can be effectively studied using MD. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.gov A QSAR study involving this compound would require a dataset of structurally similar fluorinated benzyl alcohols with measured experimental data for a particular endpoint (e.g., toxicity, receptor binding affinity, or antifungal activity). tandfonline.comresearchgate.netnih.gov

The process would involve:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors representing its constitutional, topological, and quantum-chemical properties are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability. researchgate.net

A validated QSAR model could then be used to predict the activity of new, unsynthesized compounds containing the fluorinated benzyl scaffold, thereby guiding the design of molecules with desired properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net If this compound were being investigated as a fragment for drug design, molecular docking could be used to explore its potential binding to a specific protein target. researchgate.netimpactfactor.org

The simulation would place the molecule into the active site of a protein and sample numerous positions and orientations to find the one with the most favorable binding energy. The results would provide a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom. researchgate.netekb.eg Studies on other benzyl derivatives have successfully used docking to understand their binding mechanisms. researchgate.netekb.eg

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -6.5 |

|

| Hydrogen Bonds | 1 | |

| Hydrophobic Contacts | 5 |

Note: The data in this table is hypothetical and for illustrative purposes, showing potential interactions within a protein active site.

Investigation of Biological Activities of this compound Derivatives

The 3-fluoro-4-(trifluoromethyl)benzyl moiety has been incorporated into a variety of molecular structures to probe their potential as therapeutic and agrochemical agents. Research has spanned several areas, including antimicrobial, antiviral, anticancer, anti-inflammatory, and herbicidal applications.

Antimicrobial and Antiviral Activity Research

The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring is anticipated to enhance the antimicrobial properties of its derivatives. Fluorinated compounds often exhibit increased lipophilicity, which can facilitate their passage through microbial cell membranes. ontosight.ai

While specific studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, research on analogous structures provides insights. For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated that these compounds can be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov In one study, a trifluoromethyl-substituted pyrazole derivative showed good activity against several bacterial strains, with a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL for a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov Another study on benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives revealed that a 3-(4-trifluoromethyl)-benzyloxy derivative displayed potent activity against S. aureus with a MIC of 1 µg/mL. mdpi.com

In the realm of antifungal research, novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives have been synthesized and evaluated. nih.gov Although specific derivatives of this compound were not included, the study highlights the potential of the trifluoromethyl group in conferring antifungal activity. nih.gov

Regarding antiviral activity, the trifluoromethyl group is a key feature in several FDA-approved antiviral drugs. nih.gov For example, Trifluridine (5-trifluoromethyl-2'-deoxyuridine) is an antiviral drug used for the treatment of herpes simplex virus keratitis. nih.gov The trifluoromethyl group plays a crucial role in the mechanism of action of such drugs. While direct antiviral studies on derivatives of this compound are limited, the known antiviral properties of trifluoromethyl-containing compounds suggest that this is a promising area for future research.

| Compound Type | Target Organism | Activity (MIC) |

| N-(trifluoromethyl)phenyl pyrazole derivative | MRSA | 3.12 µg/mL nih.gov |

| 3-(4-trifluoromethyl)-benzyloxy guanidine derivative | S. aureus | 1 µg/mL mdpi.com |

Anticancer and Cytotoxic Activity Studies

The cytotoxic potential of fluorinated benzyl alcohol derivatives against various cancer cell lines has been a subject of investigation. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the molecule's interaction with biological targets, potentially leading to anticancer effects.

More specifically, research into new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has shown significant anticancer activity. nih.gov One of the synthesized compounds with a trifluoromethyl group demonstrated cytostatic activity against all 58 tested human tumor cell lines in the National Cancer Institute's (NCI) screening program. nih.gov Similarly, a series of trifluoromethyl succinimides showed activity against leukemia, non-small cell lung cancer, and renal cancer cell lines in the NCI-60 screen. nih.gov

| Compound Class | Cancer Cell Line(s) | Observed Activity |

| Trifluoromethyl succinimides | Leukemia (RPMI-8226), Non-Small Cell Lung Cancer (A549/ATCC), Renal Cancer (A498, SN12C) | Active at 10⁻⁵ M nih.gov |

| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | NCI-60 Human Tumor Cell Lines | Cytostatic against all 58 cell lines nih.gov |

Anti-inflammatory Properties of Related Fluorinated Compounds

The anti-inflammatory potential of benzyl alcohol derivatives has been explored, and the introduction of fluorine can modulate this activity. nih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated as anti-inflammatory agents. mdpi.com In one study, several of these compounds suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), with IC₅₀ values in the low micromolar range for the inhibition of various inflammatory mediators. mdpi.com

Furthermore, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides containing fluorine atoms were evaluated for their anti-inflammatory effects through the inhibition of soybean lipoxygenase (LOX). A derivative with two fluorine atoms was identified as a potent LOX inhibitor with an IC₅₀ of 10 μM. mdpi.com These findings suggest that the 3-fluoro-4-(trifluoromethyl)benzyl scaffold could be a valuable template for designing novel anti-inflammatory agents.

Herbicidal and Agrochemical Applications Research for Derivatives

The unique properties imparted by fluorine and trifluoromethyl groups are highly valuable in the agrochemical industry. nih.gov These groups can enhance the efficacy and metabolic stability of herbicides. Benzyl alcohol itself has been noted to have herbicidal properties, and its derivatives are an area of active research. google.comagribusinessglobal.com

Research on α-trifluoroanisole derivatives containing phenylpyridine moieties has demonstrated significant herbicidal activity. nih.gov Several of these compounds exhibited potent inhibition of both broadleaf and grass weeds in post-emergence testing. For example, at a dose of 37.5 g a.i./hm², certain derivatives achieved 100% inhibition against broadleaf weeds such as Abutilon theophrasti and Amaranthus retroflexus. nih.gov The development of pyroxsulam, a herbicide containing a 2-methoxy-4-(trifluoromethyl)pyridine substructure, further highlights the importance of the trifluoromethyl group in designing effective herbicides for cereal crops. nih.gov While specific studies on derivatives of this compound for herbicidal applications were not found, the established role of fluorinated benzyl moieties in agrochemicals suggests their potential in this field.

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzyl Alcohol Scaffolds

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features influence the pharmacological or biological effects of a compound. For fluorinated benzyl alcohol scaffolds, the position and nature of the fluorine and trifluoromethyl groups are critical determinants of their bioactivity.

Influence of Fluorine and Trifluoromethyl Group on Bioactivity and Potency

The introduction of fluorine and trifluoromethyl groups into a benzyl alcohol scaffold can significantly impact its biological activity through several mechanisms:

Electronic Effects : Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This alters the electron distribution within the molecule, which can affect its binding affinity to target proteins and its reactivity. mdpi.com

Lipophilicity : The trifluoromethyl group, in particular, increases the lipophilicity of a molecule. mdpi.com This can enhance its ability to cross cell membranes and reach its target site, a crucial factor for both pharmaceuticals and agrochemicals. ontosight.ainih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a carbon-fluorine bond at a site of metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of the compound. mdpi.com

Conformational Effects : The presence of fluorine or a trifluoromethyl group can influence the preferred conformation of a molecule. This can affect how well the molecule fits into the binding site of a target protein, thereby influencing its potency.

SAR studies on various classes of compounds have highlighted the importance of these effects. In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives with antibacterial activity, the position and nature of other substituents on the phenyl rings were found to significantly modulate the minimum inhibitory concentrations. nih.gov For example, the presence of a bromo and trifluoromethyl group on one of the phenyl rings resulted in the most potent compound in the series. nih.gov

In the context of anticancer activity, a review of the structure-activity relationships of natural and synthetic antimetastatic compounds emphasized that the position of fluoro and trifluoromethyl groups plays a crucial role in their efficacy. nih.gov For instance, fluoro groups on the meta and para positions of a phenyl ring in an isocoumarin analogue were found to increase its antimetastatic effect. nih.gov

| Feature | Influence on Bioactivity |

| Fluorine Atom | Can mimic a hydrogen atom or a hydroxyl group, alters electronic properties, can block metabolic oxidation, and may participate in hydrogen bonding. beilstein-journals.org |

| Trifluoromethyl Group | Increases lipophilicity, enhances metabolic stability, strong electron-withdrawing effect, and can improve binding to target proteins. mdpi.com |

Positional Isomerism Effects on Biological Profiles

The biological activity of fluorinated benzyl alcohol derivatives can be significantly influenced by the specific placement of the fluorine and trifluoromethyl groups on the aromatic ring. This concept, known as positional isomerism, is a critical factor in structure-activity relationship (SAR) studies. Research into related compound classes, such as fluorinated 3-benzylmenadiones, illustrates this principle effectively.

In studies on antiplasmodial agents, the compound Plasmodione, which is 3-[4-(trifluoromethyl)benzyl]-menadione, serves as a foundational structure. When this molecule is modified, the positioning of additional fluorine atoms alters its efficacy. For instance, comparing derivatives where a fluorine atom is added at different positions highlights the sensitivity of the biological response to the substitution pattern. A study on these derivatives showed that a 4'-fluoro-3'-trifluoromethyl-benzylmenadione exhibited a similar antiplasmodial behavior toward P. falciparum and P. berghei, indicating that this specific isomeric form retained a desirable activity profile. mdpi.com In contrast, adding a fluorine atom at the 6-position of the menadione core led to disappointing antiparasitic activity, a result attributed to an increase in lipophilicity and a corresponding decrease in aqueous solubility. mdpi.com

These findings underscore that while the presence of fluorine and trifluoromethyl groups is important, their specific location on the molecular scaffold dictates the ultimate biological profile. The electron-withdrawing or -donating effects and the steric hindrance provided by these groups can change how the molecule interacts with its biological target, thereby altering its potency and selectivity.

Table 1: Comparison of Biological Activity in Related Positional Isomers

| Compound Structure | Key Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Plasmodione (PD) | 4-(Trifluoromethyl)benzyl group | Early antimalarial lead. | mdpi.com |

| 4'-Fluoro-3'-trifluoromethyl-benzylmenadione | Isomer with fluorine at 4' and trifluoromethyl at 3' | Exhibited similar antiplasmodial behavior to PD against different parasite species. | mdpi.com |

| 6-Fluoro-Plasmodione | Fluorine added to the menadione core | Disappointing in vitro antiparasitic activity, likely due to low aqueous solubility. | mdpi.com |

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation Studies

The identification of specific molecular targets is fundamental to understanding the mechanism of action of any potential therapeutic agent. For this compound and its derivatives, research suggests that the fluorinated substituents play a crucial role in enhancing interactions with biological targets such as enzymes or receptors.

The strong electron-withdrawing nature of the trifluoromethyl group, combined with the high electronegativity of fluorine, can improve hydrogen bonding and electrostatic interactions with protein binding sites. researchgate.net These groups can increase the affinity and selectivity of a compound for its target. researchgate.net While the direct molecular targets of this compound itself are not extensively detailed in the public domain, studies on closely related molecules provide significant insights. For example, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), a compound containing a very similar fluorinated benzyl moiety, was specifically designed to inhibit tubulin assembly, a critical process for cell division. nih.gov This suggests that proteins involved in cytoskeletal formation are a potential class of targets for derivatives of this compound. The conformational properties of benzyl alcohols are strongly influenced by ortho-fluorine atoms, which can stabilize certain conformations through intramolecular interactions and influence the hydrogen-bond donating capacity of the alcohol group. nih.gov

Pathway Analysis of Cellular Responses

Once a compound interacts with its molecular target, it triggers a cascade of downstream events known as cellular pathways. Analysis of these pathways reveals the ultimate effect of the compound on cell function.

Research on the related compound FMTC in hepatocellular carcinoma (HCC) cells provides a clear example of pathway modulation. This compound was found to suppress the proliferation of Huh7 liver cancer cells by inducing cell cycle arrest at the G2/M phase. nih.gov The mechanistic investigation revealed that this cell cycle arrest was triggered via the up-regulation of p21, a well-known cyclin-dependent kinase inhibitor. nih.gov Further evidence of mitotic arrest included the increased phosphorylation of histone H3 on serine 10 and observable chromatin condensation in cells treated with FMTC. nih.gov Prolonged exposure to the compound, leading to extended cell cycle arrest, ultimately initiated apoptosis, or programmed cell death. nih.gov These findings demonstrate that a molecule containing a 3-fluoro-4-(substituted)benzyl group can exert potent antitumor effects by directly intervening in the cellular machinery that controls cell division and survival.

Pharmacokinetic and Pharmacodynamic Considerations in Drug Discovery Research

Impact of Fluorination on Metabolic Stability

A critical aspect of drug design is ensuring that a compound remains in the body long enough to exert its therapeutic effect. The introduction of fluorine atoms into a molecule is a widely used strategy to enhance its metabolic stability. mdpi.commdpi.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond (approx. 485 kJ/mol for C-F vs. 414 kJ/mol for C-H). mdpi.com

This bond strength makes fluorinated compounds, particularly those with trifluoromethyl groups, highly resistant to metabolic degradation by enzymes, such as the cytochrome P450 family in the liver. researchgate.netmdpi.com Replacing a hydrogen atom at a known metabolic "hotspot" with a fluorine atom can effectively block oxidation at that site, thereby prolonging the drug's half-life and reducing the required dose. mdpi.com Studies on radiolabeled benzylfluoride derivatives have shown that substitution patterns on the benzene ring have a clear effect on the compound's stability against defluorination, a key metabolic pathway. nih.gov The trifluoromethyl group is exceptionally stable and is often used to deactivate an aromatic ring, further reducing its susceptibility to metabolism. mdpi.com

Modulation of Membrane Permeability and Bioavailability

For a drug to be effective, it must be able to travel from its point of administration to its site of action, a process that often requires crossing cellular membranes. Bioavailability is a measure of how much of a drug reaches the systemic circulation. The incorporation of fluorine and trifluoromethyl groups significantly influences a molecule's lipophilicity, a key physicochemical property that governs membrane permeability. mdpi.com

The trifluoromethyl group, in particular, substantially increases the lipophilicity of a molecule (Hansch π value of +0.88). mdpi.com This increased lipophilicity enhances the compound's ability to partition into and diffuse across the lipid bilayers that form cell membranes. mdpi.comnumberanalytics.com This improved membrane permeability is a primary reason why fluorination can lead to enhanced bioavailability of a drug candidate. researchgate.netnumberanalytics.com While the benzyl alcohol moiety itself is known to interact with and increase the fluidity of lipid bilayers researchgate.netnih.gov, the addition of lipophilic fluorine-containing groups further modulates this interaction, optimizing the compound's ability to be absorbed and distributed throughout the body. researchgate.netmdpi.com

Table 2: Summary of Fluorination Effects on Pharmacokinetics

| Pharmacokinetic Parameter | Effect of -F and -CF3 Groups | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage (metabolism). | researchgate.netmdpi.commdpi.com |

| Half-life | Increased / Prolonged | Reduced rate of metabolic clearance from the body. | mdpi.com |

| Membrane Permeability | Increased | Enhanced lipophilicity allows for easier passage through lipid membranes. | mdpi.comnumberanalytics.com |

| Bioavailability | Enhanced | Improved absorption resulting from increased membrane permeability. | researchgate.netnumberanalytics.com |

Binding Affinity and Receptor Interactions

Research into the biological activity of compounds derived from this compound has primarily focused on their potential as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. researchgate.netnih.govnih.gov The structural motif provided by this compound is often incorporated into larger molecules to enhance their binding to specific receptor sites.

Derivatives as P2X7 Receptor Antagonists:

A notable area of investigation involves the synthesis of novel P2X7 receptor antagonists where the 3-fluoro-4-(trifluoromethyl)benzyl moiety is a crucial part of the final molecule. researchgate.netnih.gov For instance, studies have shown that derivatives incorporating this structure can effectively inhibit the activation of the P2X7 receptor. The antagonistic potency of these synthesized analogues is often evaluated through in vitro assays, such as two-electrode voltage clamp experiments using Xenopus laevis oocytes that express the human P2X7 receptor. nih.gov

While specific binding constants for this compound itself are not available, the following table presents data for a derivative where this moiety is incorporated, illustrating its contribution to potent receptor antagonism.

Table 1: Binding Affinity of a P2X7 Receptor Antagonist Derivative

| Compound | Target Receptor | Assay | IC50 (µM) |

|---|

It is important to note that the binding affinity is a property of the entire derivative molecule and not solely of the this compound fragment. However, the inclusion of this fragment is a deliberate design choice to achieve the desired pharmacological profile. The data underscores the utility of this compound as a valuable building block in medicinal chemistry for the development of potent and selective receptor ligands.

Role as Building Blocks in Advanced Functional Materials Research

The incorporation of fluorinated moieties into organic molecules can significantly influence their physical and chemical properties, such as thermal stability, polarity, and intermolecular interactions. This makes this compound and its derivatives attractive candidates for the synthesis of advanced functional materials, particularly in the realm of liquid crystals and fluorinated polymers.

The trifluoromethyl group is known to be a powerful electron-attracting and stable group, which can influence the mesomorphic (liquid crystalline) properties of a molecule. Research into fluorinated liquid crystals has demonstrated that the inclusion of trifluoromethylbenzylidene or benzotrifluoride moieties can lead to the formation of various liquid crystal phases, such as nematic and smectic phases. nih.govmdpi.comgoogle.com These phases are crucial for applications in display technologies and optical switches. While direct synthesis of liquid crystals from this compound is not extensively documented in publicly available literature, its structural similarity to precursors used in the synthesis of four-ring fluorinated liquid crystals with a 3-fluoro-4-trifluoromethylphenyl group suggests its potential as a key intermediate in this area. nih.gov

Furthermore, the field of polymer chemistry has seen significant advancements through the use of fluorinated monomers. For instance, hyperbranched polyfluorinated polymers have been synthesized from structurally related fluorinated benzyl alcohol derivatives. acs.org These polymers exhibit unique properties such as high thermal stability and low surface energy, making them suitable for specialized coatings and materials with tailored surface properties. The reactivity of the benzylic alcohol group in this compound allows for its incorporation into polymer backbones or as side chains, offering a pathway to novel fluorinated polymers with advanced functionalities.

Table 1: Potential Applications of this compound in Materials Science

| Material Class | Potential Application | Rationale |

| Liquid Crystals | Display Technologies, Optical Switches | Introduction of fluorine and trifluoromethyl groups can influence mesophase behavior and stability. nih.govmdpi.comgoogle.com |

| Fluorinated Polymers | Specialized Coatings, High-Performance Materials | Incorporation of the fluorinated benzyl moiety can enhance thermal stability and modify surface properties. acs.org |

Applications in Chemical Probes and Imaging Agents (e.g., PET Imaging with 18F)

The development of molecular imaging agents, particularly for Positron Emission Tomography (PET), is a critical area of research in diagnostics and drug development. The radioisotope fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics. The introduction of ¹⁸F into biologically active molecules allows for non-invasive in vivo imaging.

While the direct radiolabeling of this compound with ¹⁸F is not explicitly detailed in the reviewed literature, the methodologies for ¹⁸F-labeling of aromatic rings are well-established. mdpi.comnih.govradiologykey.comrsc.orgnih.govacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net These methods often involve the nucleophilic substitution of a leaving group on the aromatic ring with [¹⁸F]fluoride. Given the presence of a fluorine atom on the ring, isotopic exchange reactions or the synthesis of a suitable precursor (e.g., with a nitro or trimethylammonium leaving group) could be explored for the preparation of an ¹⁸F-labeled version of this alcohol.

A notable example that highlights the potential in this area is the synthesis of [¹⁸F]-radiolabeled hydroxyflutamide derivatives. nih.gov These derivatives are based on an N-(4-fluoro-3-(trifluoromethyl)phenyl) core structure, which is chemically very similar to this compound. The successful radiolabeling of this core structure underscores the feasibility of introducing ¹⁸F into this specific fluorinated phenyl moiety for the development of PET tracers. nih.gov Such tracers could be designed to target specific biological entities, with the benzyl alcohol functionality serving as a handle for further chemical modification to attach to targeting vectors or pharmacophores.

Table 2: Key Considerations for Developing ¹⁸F-labeled Probes from this compound

| Aspect | Description |

| Radiolabeling Strategy | Nucleophilic aromatic substitution with [¹⁸F]fluoride on a suitable precursor is a common approach. nih.gov |

| Precursor Synthesis | The benzyl alcohol would need to be modified to include a leaving group for ¹⁸F-fluorination. |

| Application | Labeled derivatives could serve as PET imaging agents for various biological targets. nih.gov |

Development of Novel Agrochemicals from Fluorinated Intermediates

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and target specificity. researchgate.net Substituted benzyl alcohols, including those with fluorine and trifluoromethyl groups, are recognized as important intermediates in the synthesis of a variety of pesticides. googleapis.comcore.ac.ukresearchgate.net

A prominent example of a commercial insecticide synthesized from a structurally analogous compound is Tefluthrin . This pyrethroid insecticide is prepared from 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. googleapis.comresearchgate.net The synthesis and commercial success of Tefluthrin highlight the utility of polyfluorinated benzyl alcohols as key building blocks in the agrochemical industry.

Another relevant agrochemical is Florpyrauxifen-benzyl , an auxin herbicide. researchgate.netgoogle.comnih.gov As a benzyl ester, its synthesis involves a benzyl alcohol moiety, indicating the importance of this class of compounds in developing modern herbicides. While the direct synthesis from this compound is not specified, patent literature describes the use of substituted benzyl alcohols in herbicidal compositions. googleapis.comcore.ac.uk

Furthermore, research into the fungicidal properties of benzyl alcohol derivatives has shown promise. For instance, studies on 3,5-dichlorobenzyl alcohol derivatives have demonstrated significant antifungal activity. nih.gov This suggests that the 3-Fluoro-4-(trifluoromethyl)benzyl moiety could also impart potent fungicidal or other pesticidal activities when incorporated into appropriate molecular scaffolds. The unique substitution pattern of this compound makes it a valuable intermediate for creating new active ingredients with potentially improved biological performance and desirable environmental profiles.

Table 3: Examples of Agrochemicals and Related Research Highlighting the Role of Fluorinated Benzyl Alcohol Intermediates

| Agrochemical/Research Area | Type | Relevance of Fluorinated Benzyl Alcohol Moiety |

| Tefluthrin | Insecticide | Synthesized from the structurally similar 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. googleapis.comresearchgate.net |

| Florpyrauxifen-benzyl | Herbicide | Is a benzyl ester, demonstrating the use of benzyl alcohols in herbicide synthesis. researchgate.netgoogle.comnih.gov |

| Fungicide Research | Fungicide | Derivatives of other substituted benzyl alcohols show significant antifungal activity. nih.gov |

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Accessing 3-Fluoro-4-(trifluoromethyl)benzyl Alcohol and its Analogs

The synthesis of fluorinated benzyl (B1604629) alcohols, including this compound, has traditionally relied on multi-step processes. One established route involves the reduction of a corresponding fluorine-containing benzonitrile (B105546) derivative to a benzylamine, followed by the replacement of the amino group with a hydroxyl group. google.com Another common approach is the reduction of polyfluoroaryl acids and their derivatives, such as esters or acyl chlorides. researchgate.net

Recent innovations in synthetic fluorine chemistry are creating new avenues for drug development. intelmarketresearch.com Techniques such as transition-metal-catalyzed C-H activation and radical-based approaches are enabling more precise and selective fluorination of aromatic compounds. researchgate.net These methods could be adapted for the synthesis of this compound and a diverse range of its analogs, facilitating the exploration of their structure-activity relationships.

Furthermore, enzymatic and biocatalytic methods are gaining traction as environmentally friendly alternatives. For instance, certain dehydrogenases have been shown to catalyze the reduction of benzaldehyde (B42025) analogues to their corresponding benzyl alcohols, with a tolerance for various substituents on the benzene (B151609) ring. researchgate.net The development of enzymes tailored for fluorinated substrates could provide a highly selective and sustainable route to chiral fluorinated benzyl alcohols.

A summary of traditional versus emerging synthetic approaches is presented below.

| Synthetic Approach | Description | Advantages | Challenges |

| Traditional Methods | Multi-step synthesis from functionalized precursors like benzonitriles or benzoic acids. google.comresearchgate.net | Well-established and reliable for specific targets. | Often lengthy, may require harsh reagents, and can be difficult to diversify analogs late in the synthesis. |

| Late-Stage Fluorination | Introduction of fluorine or fluoroalkyl groups at a late stage of a synthetic sequence. nih.gov | Increased efficiency, allows for rapid generation of analogs from a common intermediate. | Can suffer from regioselectivity issues and may require specialized reagents. nih.gov |

| C-H Functionalization | Direct conversion of a C-H bond to a C-F or C-CF3 bond, often using transition metal catalysts. researchgate.net | Atom-economical, avoids pre-functionalization of the substrate. | Requires development of selective catalysts, potential for side reactions. |

| Biocatalysis | Use of enzymes to perform specific transformations, such as the reduction of a carbonyl to an alcohol. researchgate.net | High selectivity (including stereoselectivity), mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting; requires enzyme engineering for specific fluorinated substrates. |

Integration with High-Throughput Screening in Early-Stage Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against biological targets. For fluorinated compounds like this compound and its derivatives, fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful HTS technique. researchgate.net

The key advantages of ¹⁹F NMR-based screening include:

No Background Signal: Since fluorine is absent in biological systems, there are no background signals from the target protein or buffer components, leading to clean spectra. researchgate.net

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR detection. researchgate.net

Screening of Mixtures: The absence of spectral overlap allows for the screening of large mixtures of compounds, significantly increasing throughput. acs.orgadelphi.edu

A specific ¹⁹F NMR-based HTS method is the FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) assay. acs.org This competition-based approach uses a weak-affinity, fluorine-containing "spy" molecule to detect the binding of other compounds in a mixture. acs.org The binding of a "hit" molecule displaces the spy molecule, causing a change in its ¹⁹F NMR signal. This method is rapid and requires only small amounts of the protein target. researchgate.netacs.org The integration of such advanced screening techniques will be crucial for identifying novel biological activities for libraries of analogs derived from this compound.

| Screening Method | Principle | Application to Fluorinated Compounds | Advantages |

| Traditional HTS | e.g., fluorescence, luminescence assays | Can be used, but may be prone to interference from library compounds. | Well-established infrastructure and protocols. |

| ¹⁹F NMR Ligand-Based Screening | Detects changes in the ¹⁹F NMR signal of the fluorinated ligand upon binding to a target protein. researchgate.net | Directly applicable to libraries containing compounds like this compound. | High sensitivity, no background, provides information on binding. researchgate.net |

| ¹⁹F NMR Competition Screening (FAXS) | A fluorine-containing "spy" molecule is displaced from the target by a binding compound, leading to a change in the spy's NMR signal. acs.orgadelphi.edu | Allows for the screening of non-fluorinated compounds using a fluorinated spy, or for identifying potent fluorinated binders in a mixture. | High throughput, identifies even weak binders, conserves protein. acs.org |

Advancements in Computational Design and Prediction of Fluorinated Bioactive Molecules

Computational tools are increasingly vital in modern drug design, enabling the prediction of molecular properties and the rational design of new drug candidates. mdpi.commalvernpanalytical.com For fluorinated molecules, computational approaches are particularly important for predicting the often-subtle effects of fluorine substitution on a compound's biological activity and physicochemical properties. acs.org

The introduction of fluorine can profoundly impact a molecule's conformation, metabolic stability, and binding affinity for its target. acs.orgmpg.de Computational methods, such as quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, can model these effects and guide the design of new analogs of this compound. For example, structure-based design, which utilizes the 3D structure of a target protein, can be employed to design fluorinated ligands with improved binding affinity. nih.gov Docking programs can predict how a molecule like this compound or its derivatives will bind to a protein's active site, allowing for the in silico evaluation of many potential candidates before they are synthesized. nih.gov

Furthermore, researchers are developing predictive models that combine computational chemistry with machine learning and artificial intelligence to better forecast the impact of fluorination. researchgate.netmpg.de By analyzing large datasets of existing fluorinated drugs and bioactive compounds, these models can help identify the optimal positions for fluorine substitution to achieve desired properties like enhanced metabolic stability or increased target selectivity. mpg.de This data-driven approach will accelerate the optimization of lead compounds derived from fluorinated benzyl alcohols.

Exploration of New Biological Targets and Therapeutic Areas for Fluorinated Benzyl Alcohol Derivatives

Fluorinated compounds have demonstrated exceptional utility across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, infectious diseases, and cardiovascular conditions. researchgate.net The unique properties imparted by fluorine, such as increased metabolic stability and enhanced receptor binding affinity, are key to their success. researchgate.net

While benzyl alcohol itself has applications as a preservative and topical agent, its fluorinated derivatives, built upon scaffolds like this compound, have the potential for a much broader range of systemic therapeutic uses. google.compatsnap.com The future direction for these compounds involves exploring their activity against new and challenging biological targets.

For example, the modulation of protein-protein interactions and the targeting of enzymes in key disease pathways are areas of intense research. The specific electronic and conformational effects of the fluoro- and trifluoromethyl- groups on the benzyl alcohol core can be leveraged to design potent and selective inhibitors or modulators for such targets. Given the prevalence of fluorinated drugs in treating CNS disorders, exploring the potential of this compound derivatives for neurodegenerative diseases or psychiatric conditions is a promising avenue. researchgate.net Similarly, the antimicrobial properties of some benzyl alcohol derivatives suggest that fluorinated analogs could be developed as novel anti-infective agents to combat drug-resistant pathogens. google.com

The continued application of high-throughput screening and computational design will be essential in systematically exploring the vast biological landscape for new therapeutic applications of this important class of fluorinated molecules.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves stepwise functionalization of a benzene ring. For example, bromine or chlorine substituents can be introduced via electrophilic substitution, followed by fluorination or trifluoromethylation. A key step may involve reducing a benzyl chloride intermediate to the alcohol using agents like NaBH₄. Reaction optimization should focus on:

- Temperature : Controlled heating (e.g., reflux in chloroform at 60–80°C) to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) for halogenation steps; chloroform or THF for reductions .

- Stoichiometry : Excess thionyl chloride (SOCl₂) for efficient conversion of hydroxyl to chloride intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹⁹F NMR : The trifluoromethyl group (-CF₃) produces distinct ¹⁹F signals near -60 ppm, while fluorine at the 3-position causes splitting in ¹H NMR (e.g., benzyl protons at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 196 (exact mass: 196.04) .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture. Desiccants like silica gel prevent hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Solubility in water (~1.3 g/L at 25°C) necessitates organic solvents (e.g., DCM, ethanol) for dilution .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in nucleophilic substitutions?

- Mechanistic Insight :

- The -CF₃ group is strongly electron-withdrawing, activating the benzyl position for nucleophilic attack but deactivating the ring toward electrophilic substitution.

- Fluorine at the 3-position directs electrophiles to the 4-position via resonance effects.

Q. What computational approaches can predict the behavior of this compound in catalytic systems?

- Methods :

- DFT Calculations : Optimize geometry using SMILES

COC1=CC(=C(C(=C1)F)C(F)(F)F)Fto model substituent effects on charge distribution . - Molecular Dynamics : Simulate interactions with catalysts (e.g., Pd/C) to predict hydrogenation pathways.